![molecular formula C11H11N3O2 B15237311 Ethyl 6-vinylimidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B15237311.png)
Ethyl 6-vinylimidazo[1,2-B]pyridazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-vinylimidazo[1,2-B]pyridazine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-B]pyridazine family. These compounds are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-vinylimidazo[1,2-B]pyridazine-3-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method is the cyclization of a suitable precursor, such as an ethyl ester derivative, with a vinyl group and an imidazo[1,2-B]pyridazine scaffold. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and characterization to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-vinylimidazo[1,2-B]pyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.
Substitution: The vinyl group and other functional groups in the compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, often in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of novel heterocyclic compounds.
Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including infections and cancer.
Industry: The compound can be used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Ethyl 6-vinylimidazo[1,2-B]pyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Ethyl 6-vinylimidazo[1,2-B]pyridazine-3-carboxylate can be compared with other similar compounds in the imidazo[1,2-B]pyridazine family:
Ethyl 6-chloro-3-fluoroimidazo[1,2-B]pyridazine-2-carboxylate: Known for its biological activity and potential as a kinase inhibitor.
Ethyl 6-chloroimidazo[1,2-B]pyridazine-3-carboxylate: Studied for its antimicrobial properties.
Pyrimidothienopyridazine derivatives: Known for their antimicrobial and anticancer activities.
The uniqueness of this compound lies in its vinyl group, which provides additional reactivity and potential for further functionalization compared to other similar compounds.
Propiedades
Fórmula molecular |
C11H11N3O2 |
|---|---|
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
ethyl 6-ethenylimidazo[1,2-b]pyridazine-3-carboxylate |
InChI |
InChI=1S/C11H11N3O2/c1-3-8-5-6-10-12-7-9(14(10)13-8)11(15)16-4-2/h3,5-7H,1,4H2,2H3 |
Clave InChI |
QUNWYUKZMUAUJK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C2N1N=C(C=C2)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




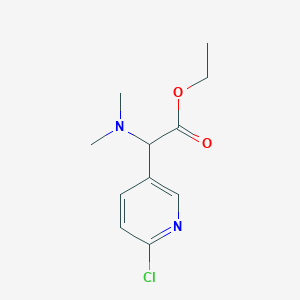

![(3Z)-3-[(dimethylamino)methylidene]-1,3-dihydro-2-benzofuran-1-one](/img/structure/B15237272.png)
![(3S)-5-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15237277.png)
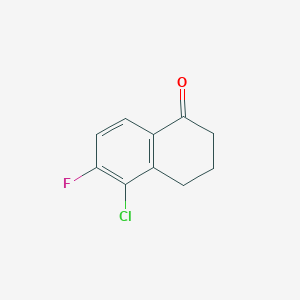
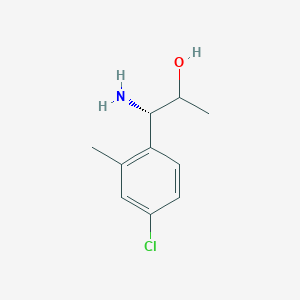
![6-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-6-carboxylic acid](/img/structure/B15237293.png)

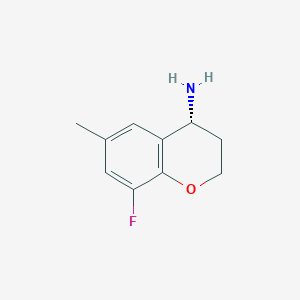
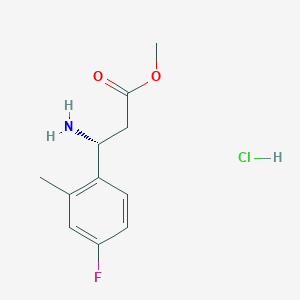
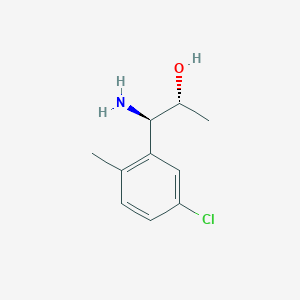
![1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B15237333.png)
